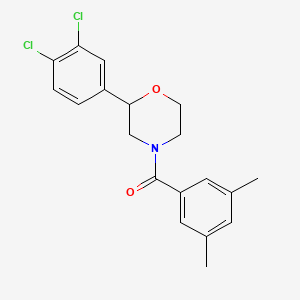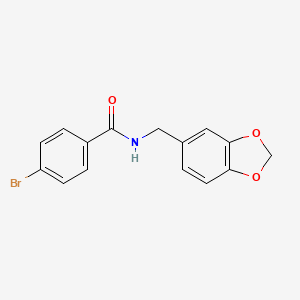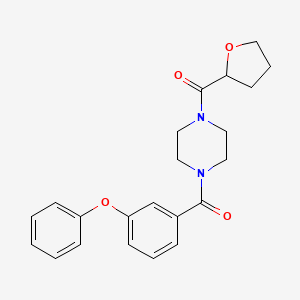![molecular formula C21H21ClN6O B5317209 6-[4-(3-chlorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5317209.png)
6-[4-(3-chlorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[4-(3-chlorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. It belongs to a class of drugs known as Janus kinase inhibitors, which are designed to target the Janus kinase (JAK) family of enzymes. JAK enzymes are involved in a variety of signaling pathways that play a critical role in immune function, inflammation, and hematopoiesis.
Mechanism of Action
6-[4-(3-chlorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine works by inhibiting the activity of JAK enzymes, which play a critical role in immune function, inflammation, and hematopoiesis. By blocking the activity of JAK enzymes, this compound can help to reduce inflammation and prevent the immune system from attacking healthy tissues.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to reduce the activity of T cells, which play a critical role in the immune response.
Advantages and Limitations for Lab Experiments
One of the advantages of 6-[4-(3-chlorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine for lab experiments is that it has a high degree of selectivity for JAK enzymes. This means that it can be used to specifically target the JAK signaling pathway without affecting other signaling pathways. However, one of the limitations of this compound is that it can have off-target effects on other enzymes and signaling pathways, which can complicate the interpretation of experimental results.
Future Directions
There are a number of potential future directions for research on 6-[4-(3-chlorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine. One area of research is focused on developing more selective JAK inhibitors that can target specific JAK isoforms. Another area of research is focused on understanding the long-term effects of JAK inhibition on the immune system and other physiological processes. Additionally, there is ongoing research on the use of JAK inhibitors in combination with other therapies for the treatment of autoimmune and inflammatory diseases.
Synthesis Methods
The synthesis of 6-[4-(3-chlorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine involves a multi-step process that begins with the reaction of 3-chlorobenzoyl chloride with piperazine to form 4-(3-chlorobenzoyl)-1-piperazine. This intermediate is then reacted with 5-methyl-2-pyridinylamine to form the final product, this compound.
Scientific Research Applications
6-[4-(3-chlorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine has been the subject of extensive scientific research due to its potential therapeutic applications. It has been studied for its ability to treat a variety of autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In addition, it has also been studied for its potential use in preventing organ transplant rejection.
properties
IUPAC Name |
(3-chlorophenyl)-[4-[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN6O/c1-15-5-6-18(23-14-15)24-19-7-8-20(26-25-19)27-9-11-28(12-10-27)21(29)16-3-2-4-17(22)13-16/h2-8,13-14H,9-12H2,1H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNQIFVWSIURAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5317126.png)
![5-amino-3-{1-cyano-2-[4-(diethylamino)-2-methoxyphenyl]vinyl}-1H-pyrazole-4-carbonitrile](/img/structure/B5317133.png)


![N-[2-(dimethylamino)ethyl]-N-[(3-methyl-2-thienyl)methyl]-1H-1,2,3-triazole-5-carboxamide](/img/structure/B5317156.png)
![4-(3-chloro-4-methoxybenzoyl)-5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5317165.png)


![(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-5-[(2-methyl-1,3-oxazol-4-yl)methyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5317179.png)
![3-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B5317182.png)

![2'-acetyl-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5317190.png)
![7-methyl-2-{[5-(1,3-oxazol-5-yl)-2-thienyl]sulfonyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5317194.png)
![4-fluoro-N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5317196.png)